Antimony triethoxide

Overview

Description

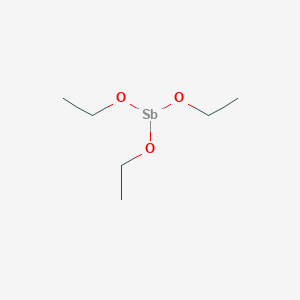

Antimony triethoxide, also known as antimony(III) ethoxide, is an organometallic compound with the chemical formula Sb(OC₂H₅)₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a catalyst and its involvement in the synthesis of other chemical compounds.

Mechanism of Action

Target of Action

Antimony triethoxide, also known as Antimony (III) ethoxide, is a chemical compound of antimony It has been suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of this compound remains unclear . It is believed that the compound interacts with its targets, possibly causing changes in their function. For instance, it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose .

Biochemical Pathways

It has been suggested that the compound might have a variety of antimony oxidation genes and different sb metabolic pathways

Pharmacokinetics

It is known that the compound is a small molecule , which could influence its bioavailability and pharmacokinetics. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It has been suggested that the compound may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .

Biochemical Analysis

Biochemical Properties

It is known that antimony and its compounds can interact with various biomolecules

Cellular Effects

It is known that antimony compounds can have profound effects on biological systems and human health . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that antimony compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that antimony compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that antimony compounds can interact with various enzymes or cofactors .

Transport and Distribution

It is known that antimony compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that antimony compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony triethoxide can be synthesized through the reaction of antimony trichloride with ethanol in the presence of a base. The reaction typically proceeds as follows:

SbCl3+3C2H5OH→Sb(OC2H5)3+3HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of antimony trichloride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form antimony oxides. For example, it can be oxidized to antimony trioxide (Sb₂O₃) when exposed to air.

Hydrolysis: The compound reacts with water to produce ethanol and antimony hydroxide.

Sb(OC2H5)3+3H2O→Sb(OH)3+3C2H5OH

Substitution: this compound can undergo substitution reactions with other alcohols to form different antimony alkoxides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air can be used as oxidizing agents for the oxidation reactions.

Water: Hydrolysis reactions require the presence of water.

Alcohols: Different alcohols can be used for substitution reactions.

Major Products:

Antimony Trioxide (Sb₂O₃): Formed through oxidation.

Antimony Hydroxide (Sb(OH)₃): Formed through hydrolysis.

Various Antimony Alkoxides: Formed through substitution reactions.

Scientific Research Applications

Antimony triethoxide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.

Industry: this compound is used in the production of flame retardants, polymer additives, and other industrial chemicals.

Comparison with Similar Compounds

Antimony Trichloride (SbCl₃): A precursor used in the synthesis of antimony triethoxide.

Antimony Trioxide (Sb₂O₃): An oxidation product of this compound.

Antimony Triacetate (Sb(OAc)₃): Another antimony compound with similar reactivity.

Uniqueness: this compound is unique due to its specific reactivity with alcohols and its ability to form various antimony alkoxides. Its liquid state and solubility in organic solvents also make it distinct from other antimony compounds, which are often solid.

Biological Activity

Antimony triethoxide (Sb(OEt)3) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, toxicity, and mechanisms of action, supported by data tables and relevant case studies.

This compound is an organoantimony compound that exhibits various biological activities. Its mechanism of action is primarily linked to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

Key Mechanisms:

- Induction of ROS : Antimony compounds, including triethoxide, have been shown to increase levels of ROS in cells, which can damage cellular components such as DNA and proteins .

- Inhibition of DNA Repair : Some studies suggest that antimony compounds may inhibit DNA repair mechanisms, further contributing to their cytotoxic effects .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, research has demonstrated its efficacy against specific cancer cell lines.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on acute promyelocytic leukemia (APL) cell lines. The findings indicated that the compound exhibited significant cytotoxicity, particularly when delivered in liposomal formulations.

| Formulation | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| Free Sb(OEt)3 | NB4 | 15 |

| Liposomal Sb(OEt)3 | NB4 | 10 |

The liposomal formulation showed enhanced efficacy compared to the free compound, suggesting improved delivery and reduced systemic toxicity .

Antimicrobial Activity

While primarily studied for its anticancer properties, this compound also exhibits antimicrobial activity. Its effectiveness varies depending on the formulation and the type of microorganism.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Enterococcus faecalis | 128 |

The minimum inhibitory concentrations (MICs) indicate that while there is some antibacterial activity, it is relatively low compared to other antimicrobial agents .

Toxicity and Safety Profile

Despite its potential therapeutic benefits, this compound poses certain risks. Occupational exposure studies indicate that antimony compounds can be carcinogenic. The International Agency for Research on Cancer (IARC) classifies antimony trioxide as possibly carcinogenic to humans (Group 2B) .

Summary of Toxicological Findings

Properties

IUPAC Name |

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some applications of antimony triethoxide in synthetic chemistry?

A1: this compound has shown utility in synthesizing complex organic molecules. For instance, it acts as a coupling agent in the production of petrobactin, a siderophore with significant biological activity [].

Q2: How does the structure of this compound lend itself to its applications?

A2: While the provided abstracts lack specific structural data on this compound, its reactivity hints at its structure. The antimony center likely acts as a Lewis acid, readily reacting with molecules containing electron-rich groups like amines []. This reactivity makes it suitable for reactions like esterification and condensation, essential in building complex molecules like petrobactin [].

Q3: Beyond organic synthesis, are there other material science applications for this compound?

A3: Yes, this compound acts as a precursor for creating inorganic materials. Research indicates its use in preparing inorganic cation exchange membranes []. While the exact mechanism is not detailed in the abstract, it likely involves hydrolysis and condensation of this compound to form antimony oxide-based networks with ion exchange capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.